
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that combines a pyrimidine ring with a bicyclic octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Bicyclic Octane System: This step involves the formation of the azabicyclo octane ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrimidine ring with the azabicyclo octane system, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the bicyclic system, potentially leading to the formation of amines or reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced bicyclic structures.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The methoxy and phenylmethyl groups can further influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-phenethyl-3-beta-nortropanyl)
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(3-beta-tropanyl)
Uniqueness
The unique combination of the pyrimidine ring with the bicyclic octane system and the specific substitution pattern distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
84923-00-2 |
|---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-26-20-18(11-21-13-22-20)19(25)23-15-9-16-7-8-17(10-15)24(16)12-14-5-3-2-4-6-14/h2-6,11,13,15-17H,7-10,12H2,1H3,(H,23,25) |
InChI Key |
DKZNCEHGTWVAQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




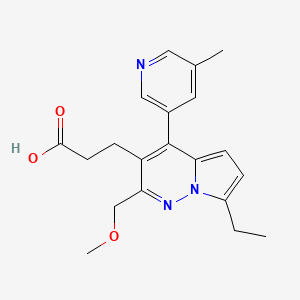
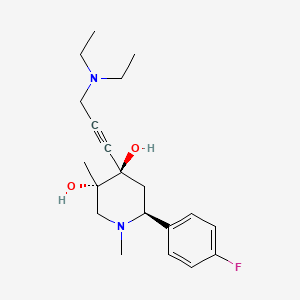
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
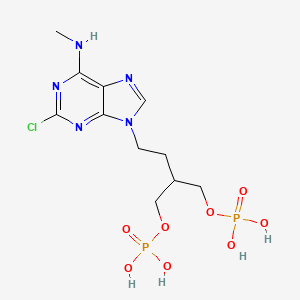


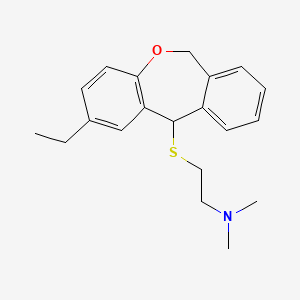
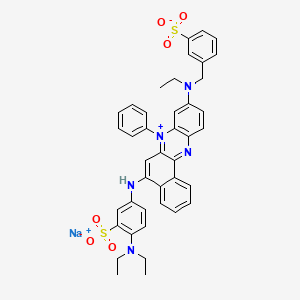
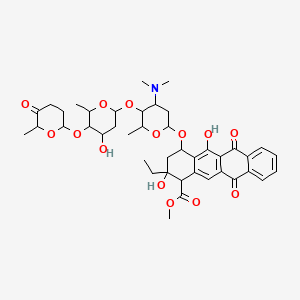


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
